4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-
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Overview
Description
2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a thiadiazole ring and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine
In medicine, research focuses on its potential anticancer properties. The compound may interfere with cancer cell proliferation and induce apoptosis, making it a subject of interest for cancer therapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidine
- 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazole
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one may exhibit unique biological activities due to the presence of the thiazolidinone ring. This structural feature can influence its interaction with biological targets and its overall pharmacological profile.
Properties
CAS No. |
106145-93-1 |
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Molecular Formula |
C11H8ClN3OS2 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2 |
InChI Key |
HNMBDAKPQMCDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3 |
Origin of Product |
United States |
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